Benzene-1,3-disulfonamide

Catalog No.
S615976
CAS No.
3701-01-7
M.F
C6H8N2O4S2
M. Wt
236.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene-1,3-disulfonamide

CAS Number

3701-01-7

Product Name

Benzene-1,3-disulfonamide

IUPAC Name

benzene-1,3-disulfonamide

Molecular Formula

C6H8N2O4S2

Molecular Weight

236.3 g/mol

InChI

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12)

InChI Key

HUYYFHGIHVULSU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N

solubility

0.01 M

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N

The exact mass of the compound Benzene-1,3-disulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzene-1,3-disulfonamide (CAS 3701-01-7) is a bifunctional aromatic compound characterized by two sulfonamide groups positioned at a 120-degree meta relationship on a central benzene ring. In industrial and advanced laboratory procurement, this specific geometry makes it an indispensable building block. It serves as the foundational precursor for synthesizing benzothiadiazine-class diuretics and highly potent carbonic anhydrase inhibitors (CAIs). Furthermore, its dual hydrogen-bond donor capacity is heavily utilized in supramolecular chemistry for the design of neutral anion receptors. Unlike generic aromatic amines or mono-sulfonamides, the 1,3-disulfonamide motif provides a rigid, predictable spatial orientation that dictates both enzymatic active-site docking and cooperative chemical coordination [1].

Attempting to substitute benzene-1,3-disulfonamide with its para-isomer (benzene-1,4-disulfonamide) or a simpler mono-sulfonamide (benzenesulfonamide) results in immediate functional failure in both synthesis and receptor design. In 1,4-benzenedisulfonamide, the sulfonamide groups diverge at 180 degrees, completely preventing the cooperative bidentate hydrogen bonding required to chelate single anions like chloride. Furthermore, in pharmaceutical synthesis, the meta relationship of the 1,3-isomer is an absolute geometric prerequisite for cyclization into the 6-membered 1,2,4-benzothiadiazine ring system found in thiazide diuretics; the 1,4-isomer is sterically incapable of this ring closure. Mono-sulfonamides lack the secondary binding anchor necessary for high-affinity metalloenzyme inhibition, resulting in drastic losses of target potency [1].

Cooperative Anion Binding Capacity in Supramolecular Sensor Design

The spatial arrangement of benzene-1,3-disulfonamide allows the two sulfonamide groups to act cooperatively, forming a convergent binding pocket. When utilized as a neutral receptor for halide anions, 1,3-benzenedisulfonamide derivatives demonstrate high-affinity 1:1 complexation with chloride ions. In contrast, 1,4-benzenedisulfonamide cannot form this convergent pocket due to its divergent 180-degree geometry, resulting in negligible cooperative binding for single monoatomic anions. This geometric advantage allows the 1,3-isomer to achieve strong recognition capabilities that are structurally impossible for the para-isomer [1].

Evidence DimensionCooperative hydrogen-bond pocket formation for single anion (chloride) chelation
Target Compound Data1,3-Benzenedisulfonamide forms convergent ~120° bidentate binding pockets enabling high-affinity 1:1 chloride complexation
Comparator Or Baseline1,4-Benzenedisulfonamide (para-isomer) features a 180° divergent geometry
Quantified Difference1,4-isomer yields 0% cooperative single-anion chelation compared to the highly efficient bidentate binding of the 1,3-isomer
Conditions1H NMR titrations in aprotic solvents (e.g., MeCN-d3)

Buyers developing anion sensors, phase-transfer catalysts, or ion-pair extraction systems must procure the 1,3-isomer to achieve the necessary cooperative binding geometry.

Metalloenzyme Inhibition Potency (Carbonic Anhydrase)

In the development of carbonic anhydrase inhibitors, the presence of the second sulfonamide group in the meta position provides a critical secondary interaction within the enzyme's hydrophilic pocket. Assays evaluating the inhibition of Helicobacter pylori beta-carbonic anhydrase (hpCA) demonstrate that 1,3-benzenedisulfonamide derivatives achieve potent sub-micromolar to nanomolar inhibition (Ki typically ranging from 12 to 96 nM). In direct contrast, simple 4-substituted mono-benzenesulfonamides act as significantly weaker inhibitors, exhibiting Ki values between 873 and 4360 nM. This represents a 10- to 100-fold reduction in potency when the secondary meta-sulfonamide anchor is absent [1].

Evidence DimensionCarbonic Anhydrase (hpCA) Inhibition Constant (Ki)
Target Compound Data1,3-Benzenedisulfonamide derivatives exhibit Ki = 12–96 nM
Comparator Or BaselineSimple 4-substituted mono-benzenesulfonamides exhibit Ki = 873–4360 nM
Quantified Difference10- to 100-fold stronger enzyme inhibition for the 1,3-disulfonamide scaffold
ConditionsIn vitro carbonic anhydrase inhibition assay

Pharmaceutical researchers must select the 1,3-disulfonamide core over mono-sulfonamides to ensure sufficient binding affinity in metalloenzyme-targeted drug libraries.

Precursor Viability for Benzothiadiazine Ring Cyclization

Benzene-1,3-disulfonamide is the obligate precursor for the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides, the core pharmacophore of thiazide diuretics. The synthesis requires an ortho-relationship between an amino group and one of the sulfonamides, while the second sulfonamide remains at the meta position to confer biological activity. Cyclization reactions with acylating agents smoothly yield the target 6-membered fused ring with the 1,3-isomer. The 1,4-benzenedisulfonamide isomer is sterically precluded from forming this specific fused bicyclic system, yielding a 0% conversion rate to the required benzothiadiazine architecture under identical conditions [1].

Evidence DimensionYield of 1,2,4-benzothiadiazine-1,1-dioxide cyclization
Target Compound Data1,3-Benzenedisulfonamide derivatives successfully cyclize to form the benzothiadiazine core
Comparator Or Baseline1,4-Benzenedisulfonamide
Quantified Difference1,4-isomer yields 0% of the benzothiadiazine core due to steric impossibility
ConditionsStandard cyclization with acylating agents or aldehydes

Industrial procurement for thiazide diuretic API manufacturing strictly requires the 1,3-isomer, as generic structural analogs cannot physically form the required drug scaffold.

Industrial Synthesis of Thiazide Diuretics

Benzene-1,3-disulfonamide is the essential starting material for manufacturing benzothiadiazine-based diuretic APIs, such as chlorothiazide and hydrochlorothiazide. Its specific meta-geometry allows for the necessary ring-closure reactions that are impossible with para- or ortho-isomers [1].

Development of Carbonic Anhydrase Inhibitors (CAIs)

Due to its ability to provide dual anchoring points within the metalloenzyme active site, this compound is heavily procured for synthesizing pharmaceutical libraries targeting glaucoma, epilepsy, and bacterial infections (e.g., H. pylori) [2].

Design of Supramolecular Halide Sensors

The convergent angle of the two sulfonamide groups makes this compound an ideal neutral receptor scaffold for binding chloride and other halide anions. It is utilized in the development of colorimetric sensors and ion-pair extraction systems where cooperative hydrogen bonding is required [3].

XLogP3

-0.6

LogP

-0.55 (LogP)

Wikipedia

Benzene-1-3-disulfonamide

Dates

Last modified: 08-15-2023

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